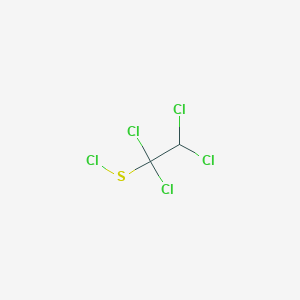
1,1,2,2-Tetrachloroethanesulfenyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrachloroethanesulfenyl chloride is a chemical compound with the molecular formula C2HCl5S and a molecular weight of 234.359 g/mol . It is an organosulfur compound characterized by the presence of both chlorine and sulfur atoms. This compound is primarily used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
1,1,2,2-Tetrachloroethanesulfenyl chloride can be synthesized through the reaction of trichloroethylene with sulfur dichloride . The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
[ \text{C}_2\text{HCl}_3 + \text{SCl}_2 \rightarrow \text{C}_2\text{HCl}_5\text{S} ]
Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield. The process requires careful monitoring of temperature and pressure to maintain optimal conditions for the reaction.
Analyse Chemischer Reaktionen
1,1,2,2-Tetrachloroethanesulfenyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium iodide.
Oxidation Reactions: It can be oxidized to form sulfoxides and sulfones. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction Reactions: Reduction of 1,1,2,2-tetrachloroethylsulfenyl chloride can lead to the formation of thiols and other reduced sulfur compounds. Reducing agents like lithium aluminum hydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrachloroethanesulfenyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds. Its reactivity makes it valuable in the development of new chemical reactions and pathways.
Biology: Research in biology often utilizes this compound to study the effects of organosulfur compounds on biological systems. It can be used to investigate enzyme inhibition and other biochemical processes.
Medicine: In medicinal chemistry, 1,1,2,2-tetrachloroethylsulfenyl chloride is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs with antimicrobial or anticancer activity.
Industry: Industrial applications include its use as a reagent in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1,1,2,2-tetrachloroethylsulfenyl chloride exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This interaction disrupts normal enzyme function and can lead to various biochemical effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic and toxicological properties.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrachloroethanesulfenyl chloride can be compared with other similar compounds, such as:
1,1,2,2-Tetrachloroethane: This compound is structurally similar but lacks the sulfur atom.
1,2-Dichloro-1,1,2-trifluoroethane: Another related compound, which contains fluorine atoms instead of sulfur.
The uniqueness of 1,1,2,2-tetrachloroethylsulfenyl chloride lies in its combination of chlorine and sulfur atoms, which imparts specific reactivity and applications not found in its analogs.
Eigenschaften
CAS-Nummer |
1185-09-7 |
|---|---|
Molekularformel |
C2HCl5S |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
1,1,2,2-tetrachloroethyl thiohypochlorite |
InChI |
InChI=1S/C2HCl5S/c3-1(4)2(5,6)8-7/h1H |
InChI-Schlüssel |
LCVOCDOSGJHZFH-UHFFFAOYSA-N |
SMILES |
C(C(SCl)(Cl)Cl)(Cl)Cl |
Kanonische SMILES |
C(C(SCl)(Cl)Cl)(Cl)Cl |
Key on ui other cas no. |
1185-09-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















